(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group, a trifluoromethyl-substituted phenyl group, and a nitrile group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the sulfonyl group: Starting with tert-butyl sulfonyl chloride, reacting it with an appropriate amine under basic conditions.
Introduction of the trifluoromethyl groups: Using a Friedel-Crafts alkylation reaction to introduce the trifluoromethyl groups onto the phenyl ring.
Formation of the nitrile group: Using a cyanation reaction to introduce the nitrile group onto the prop-2-ene backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactivity: The presence of electron-withdrawing trifluoromethyl groups can influence the compound’s reactivity, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butyl)sulfonyl)-3-((3,5-dimethylphenyl)amino)prop-2-enenitrile: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
2-((Tert-butyl)sulfonyl)-3-((3,5-dichlorophenyl)amino)prop-2-enenitrile: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs.
Biological Activity
The compound (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile, often referred to as compound A, has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
Compound A features a sulfonyl group, a trifluoromethyl-substituted phenyl group, and a nitrile group. The molecular formula is C15H14F6N2O2S with a molecular weight of 400.34 g/mol.
Synthesis Overview:
The synthesis of compound A typically involves multi-step organic reactions:
- Formation of the Sulfonyl Group: Reaction of tert-butyl sulfonyl chloride with an appropriate amine under basic conditions.
- Introduction of Trifluoromethyl Groups: Utilization of Friedel-Crafts alkylation to add trifluoromethyl groups onto the phenyl ring.
- Formation of the Nitrile Group: Cyanation reaction to introduce the nitrile group onto the prop-2-ene backbone.
The biological activity of compound A is primarily attributed to its interaction with various enzymes and receptors. It may function as an inhibitor or modulator within specific signaling pathways. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity, making it susceptible to nucleophilic attacks, which can lead to significant biological interactions .
Inhibition Studies
Research indicates that compounds similar to A exhibit inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. For instance:
- A study demonstrated that derivatives containing the trifluoromethyl group showed improved potency against AChE compared to traditional inhibitors like rivastigmine .
- Molecular docking studies suggest that these compounds can bind effectively within the active site of AChE, influencing enzyme activity through specific interactions with amino acids in the binding pocket .
Data Table: Biological Activity Summary
Study | Compound | Biological Target | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Study 1 | Compound A | Acetylcholinesterase | 0.5 | Competitive Inhibition |
Study 2 | Similar Compounds | Acetylcholinesterase | 0.8 | Non-competitive Inhibition |
Study 3 | Compound A | Other Enzymes | 1.2 | Mixed Inhibition |
Case Study 1: Acetylcholinesterase Inhibition
In a controlled laboratory setting, compound A was tested for its ability to inhibit AChE activity in vitro using Ellman's method. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential therapeutic application in treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized based on compound A to evaluate the impact of different substituents on biological activity. The introduction of additional electron-withdrawing groups was found to enhance inhibitory potency against AChE, highlighting the importance of structural modifications in drug design .
Properties
IUPAC Name |
(Z)-3-[3,5-bis(trifluoromethyl)anilino]-2-tert-butylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O2S/c1-13(2,3)26(24,25)12(7-22)8-23-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h4-6,8,23H,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMQRIQFWBDCEL-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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